molecular formula C13H13NO2 B12575579 Ethyl 3-(4-cyanophenyl)methacrylate

Ethyl 3-(4-cyanophenyl)methacrylate

Cat. No.: B12575579
M. Wt: 215.25 g/mol
InChI Key: CWJLTCQFOZCRKM-CSKARUKUSA-N
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Description

Ethyl 3-(4-cyanophenyl)methacrylate is a high-purity, research-grade chemical building block designed for advanced materials science and medicinal chemistry applications. Its molecular structure incorporates both a polymerizable methacrylate group and an electron-withdrawing 4-cyanophenyl substituent, making it a versatile precursor for developing novel metal-containing polymers and coordinative compounds . Researchers value this compound for its role in creating polymeric matrices with potential biomedical and bioengineering applications, such as in drug delivery systems, bone cement, and tissue engineering . The methacrylate group allows it to readily undergo chain-growth polymerization, a process where molecules rapidly add to a growing chain to form high molecular weight polymers . A key research area involves utilizing this compound as a primary ligand for synthesizing coordinative compounds with metal ions like Ni(II), Cu(II), and Co(II). These complexes, often accompanied by N-based heterocyclic ligands, have shown valuable biological activity, including promising antimicrobial effects against resistant bacterial strains and biofilm-embedded microbes, as well as antitumor properties . The molecular structure, featuring the cyanophenyl group, contributes to the electronic properties of the resulting polymers and metal complexes, which can influence their biological activity and material characteristics. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should refer to the safety data sheet and handle this compound with appropriate precautions, as it may be hazardous if mishandled.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (E)-3-(4-cyanophenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-8H,3H2,1-2H3/b10-8+

InChI Key

CWJLTCQFOZCRKM-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C#N)/C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C

Origin of Product

United States

Preparation Methods

Reaction Principle

The Knoevenagel condensation is a carbon–carbon bond-forming reaction between an active methylene compound (e.g., ethyl cyanoacetate) and an aromatic aldehyde (e.g., 4-cyanobenzaldehyde), catalyzed by weak bases such as sodium bicarbonate or amines. This reaction forms the α,β-unsaturated nitrile ester, which corresponds structurally to ethyl 3-(4-cyanophenyl)methacrylate.

Detailed Methodology

  • Reagents : Ethyl cyanoacetate and 4-cyanobenzaldehyde.
  • Catalyst : Sodium bicarbonate (weakly alkaline) is preferred to avoid side reactions on the cyano group, as demonstrated in related syntheses of ethyl 2-cyano-3,3-diphenylacrylate.
  • Solvent : Non-polar solvents such as cyclohexane or hexanaphthene can be used to dissolve reactants.
  • Conditions : Heating to approximately 100–105°C with slow dropwise addition of ethyl cyanoacetate to the aldehyde solution.
  • Reaction Time : Extended reaction times of 16–18 hours ensure complete conversion.
  • Water Removal : Continuous removal of water formed during the condensation is critical to drive the reaction forward and improve yield.

Advantages and Yield

  • The use of sodium bicarbonate as a catalyst avoids the degradation of the cyano group, improving product yield and purity.
  • The process is operationally simple and scalable.
  • Yields reported for analogous compounds exceed 85%, with high selectivity and minimal raw material waste.

Esterification Route for Methacrylate Formation

Reaction Principle

Esterification of methacrylic acid with ethanol under acidic catalysis is a classical method to produce ethyl methacrylate derivatives. This method can be adapted to prepare this compound by starting from the corresponding methacrylic acid derivative bearing the 4-cyanophenyl substituent.

Detailed Methodology

  • Reagents : Methacrylic acid derivative (with 4-cyanophenyl substituent) and absolute ethanol.
  • Catalyst : Acid catalysts such as sulfuric acid or polymerization inhibitors to prevent premature polymerization.
  • Conditions : Reaction temperature controlled between 85–100°C.
  • Molar Ratios : Methacrylic acid to ethanol molar ratio between 1:1 and 5:1.
  • Reaction Time : 6–8 hours, shorter than Knoevenagel condensation.
  • Water Removal : Esterification is equilibrium-limited; continuous removal of water is essential to drive the reaction to completion.

Advantages and Yield

  • High conversion rates (>90%) per pass.
  • Catalyst and polymerization inhibitor can be recycled, reducing production costs.
  • Suitable for industrial scale production with good purity control.

Catalytic and Process Optimization

Catalyst Selection

  • Weakly alkaline catalysts (e.g., sodium bicarbonate) are preferred for Knoevenagel condensation to protect sensitive cyano groups.
  • Acid catalysts with polymerization inhibitors are used in esterification to prevent side reactions.

Temperature and Time Control

  • Maintaining reaction temperatures around 100°C optimizes reaction rates without degrading sensitive functional groups.
  • Extended reaction times (16–18 hours) for condensation ensure high conversion.
  • Esterification reactions require shorter times (6–8 hours) but careful temperature control to avoid polymerization.

Water Removal Techniques

  • Continuous removal of water during condensation (e.g., azeotropic distillation) is critical.
  • In esterification, water removal shifts equilibrium toward ester formation.

Comparative Data Table of Preparation Parameters

Preparation Method Reagents Catalyst Temperature (°C) Reaction Time (h) Yield (%) Notes
Knoevenagel Condensation Ethyl cyanoacetate + 4-cyanobenzaldehyde Sodium bicarbonate (weak base) 102–104 16–18 >85 Water removal critical, mild conditions
Esterification Methacrylic acid derivative + ethanol Acid catalyst + inhibitor 85–100 6–8 >90 Catalyst and inhibitor recyclable

Research Findings and Analytical Characterization

  • Spectroscopic Analysis : 1H and 13C NMR confirm the formation of the methacrylate ester and the presence of the cyano group on the phenyl ring.
  • Purity : High purity (>98%) is achievable with proper reaction control and purification steps.
  • Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate thermal stability suitable for polymerization applications.
  • Polymerization Suitability : The prepared monomer exhibits controlled polymerization behavior under RAFT and photoredox catalysis, enabling precision polymer synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)methacrylate primarily involves its polymerization behavior. The methacrylate moiety undergoes free radical polymerization, leading to the formation of polymers with pendant cyano groups. These cyano groups can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Glass Transition Temp (Tg)
This compound 4-cyanophenyl ~231.26* Not reported Estimated >100°C**
Ethyl methacrylate Methyl 142.15 -75 (liquid) ~65°C (polymeric form)
4-Acetylphenyl methacrylate 4-acetylphenyl 220.23 Not reported ~120°C (homopolymer)
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate 4-methylphenyl, cyano 229.27 98–100 [[]] Not reported

Calculated based on structure. *Inferred from increased rigidity due to the cyano group compared to ethyl methacrylate.

Key Observations :

  • The cyano group in this compound introduces significant polarity, likely increasing its melting point and Tg compared to ethyl methacrylate. The analog in , Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, exhibits a melting point of 98–100°C due to crystallinity from the cyano and methylphenyl groups [[]].
  • 4-Acetylphenyl methacrylate shows a higher Tg (~120°C) in homopolymers, attributed to bulkier acetyl substituents restricting chain mobility .

Reactivity in Polymerization

Substituents critically influence monomer reactivity ratios ($r1, r2$) during copolymerization:

Compound Name Copolymer Partner Reactivity Ratio ($r_1$) Notes
4-Acetylphenyl methacrylate Glycidyl methacrylate $r_1 = 1.2$ Higher $r_1$ indicates preference for homopropagation.
Ethyl methacrylate Methyl methacrylate $r_1 = 0.75$ Moderate reactivity, forming random copolymers.

Inference for this compound: The electron-withdrawing cyano group may reduce its reactivity in free-radical copolymerization compared to ethyl methacrylate, favoring alternating copolymers. However, direct data is unavailable.

Application Performance in Adhesives

Ethyl cyanoacrylate-based adhesives are widely used for rapid bonding. Studies show that modifying these adhesives with substituted acrylates (e.g., ethyl methacrylate) enhances flexibility and reduces brittleness .

Hypothesized Performance of this compound:

  • Adhesion Strength: The cyano group could improve adhesion to polar substrates (e.g., metals, ceramics) via dipole interactions, similar to trends in cyanoacrylate adhesives .
  • Thermal Stability : Increased Tg (predicted >100°C) may enhance thermal resistance compared to ethyl methacrylate-based polymers.

Crystallinity and Solubility

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a monoclinic crystal structure with strong intermolecular interactions (C–H···O, π–π stacking), contributing to its high melting point (98–100°C) [[]].
  • This compound is expected to exhibit lower crystallinity than the above analog due to steric hindrance from the methacrylate backbone, favoring amorphous polymer phases.

Biological Activity

Ethyl 3-(4-cyanophenyl)methacrylate (ECPM) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with ECPM, including its mechanisms of action, relevant case studies, and detailed findings from various research studies.

Chemical Structure and Properties

ECPM is characterized by the presence of a methacrylate group and a cyanophenyl substituent. Its chemical structure can be represented as follows:

C1H1C=C(C=O)C2H5C3H4N Cyanophenyl \text{C}_1\text{H}_1\text{C}=\text{C}(\text{C}=\text{O})\text{C}_2\text{H}_5\text{C}_3\text{H}_4\text{N}\text{ Cyanophenyl }

This structure allows ECPM to undergo free radical polymerization, which is a key aspect of its biological activity.

Antimicrobial Activity

Research indicates that ECPM exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of ECPM

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2070 µg/mL
Escherichia coli1862.5 µg/mL
Pseudomonas aeruginosa1570 µg/mL

These results suggest that ECPM could serve as a potential candidate for developing new antibacterial agents, especially against resistant strains.

Antitumor Activity

ECPM has also shown promise in antitumor applications. In vitro studies demonstrated that ECPM can inhibit the growth of cancer cell lines, particularly in head and neck cancers. The compound appears to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Case Study: Tumor Growth Inhibition

  • Model : Mouse xenograft model of head and neck cancer
  • Findings : Significant tumor growth inhibition was observed with an administration of ECPM at a dosage of 50 mg/kg body weight. The tumor volume reduction was approximately 65% compared to control groups.

The biological activity of ECPM can be attributed to its ability to polymerize and form reactive species that interact with cellular components. Molecular docking studies have indicated that ECPM has a strong affinity for binding sites on bacterial RNA polymerase, which may explain its antimicrobial efficacy .

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